molecular formula C₁₂H₁₆N₂O₃ B1147099 5-(4-Amidinophenoxy)pentanoic Acid CAS No. 144602-61-9

5-(4-Amidinophenoxy)pentanoic Acid

Cat. No.: B1147099
CAS No.: 144602-61-9
M. Wt: 236.27
InChI Key:
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Description

5-(4-Amidinophenoxy)pentanoic Acid is an organic compound with the molecular formula C₁₂H₁₆N₂O₃ and a molecular weight of 236.27 g/mol. It contains various functional groups, including a carboxylic acid, a hydrazone, and an aromatic ring, making it a versatile compound in chemical synthesis and research .

Preparation Methods

The synthesis of 5-(4-Amidinophenoxy)pentanoic Acid typically involves the reaction of 4-methanehydrazonoylphenol with pentanoic acid under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

5-(4-Amidinophenoxy)pentanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone group to an amine.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Scientific Research Applications

5-(4-Amidinophenoxy)pentanoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Amidinophenoxy)pentanoic Acid involves its interaction with specific molecular targets and pathways. The hydrazone group in the compound can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to the inhibition or modulation of their activity . This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

5-(4-Amidinophenoxy)pentanoic Acid can be compared with other similar compounds, such as:

    5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid: This compound has a similar structure but contains a hydroxyl and methoxy group instead of the hydrazone group.

    5-(4-Methoxy-phenyl)pentanoic acid: This compound has a methoxy group on the aromatic ring, which can influence its reactivity and properties.

The uniqueness of this compound lies in its hydrazone group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

5-(4-methanehydrazonoylphenoxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-14-9-10-4-6-11(7-5-10)17-8-2-1-3-12(15)16/h4-7,9H,1-3,8,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYDIQUOURIOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN)OCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40772072
Record name 5-[4-(Hydrazinylidenemethyl)phenoxy]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40772072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144602-61-9
Record name 5-[4-(Hydrazinylidenemethyl)phenoxy]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40772072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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